molecular formula C30H22Br2N4 B2590368 2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline CAS No. 361160-55-6

2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline

カタログ番号: B2590368
CAS番号: 361160-55-6
分子量: 598.342
InChIキー: MCUXXSYABNTLBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline features a quinazoline core substituted with a dihydropyrazole ring bearing brominated aryl groups and a 4-methylphenyl moiety.

特性

IUPAC Name

2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22Br2N4/c1-19-9-11-21(12-10-19)29-25-7-2-3-8-26(25)33-30(34-29)36-28(22-5-4-6-24(32)17-22)18-27(35-36)20-13-15-23(31)16-14-20/h2-17,28H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUXXSYABNTLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The structural framework includes a quinazoline core fused with a dihydropyrazole moiety. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , a related compound, demonstrated potent activity against various cancer cell lines, including MCF-7 breast cancer cells. It was found to induce apoptosis and arrest the cell cycle at the G1 phase at an IC50 of 168.78 µM . Molecular docking studies suggested that such compounds bind effectively to key kinase targets involved in cancer progression.

Antibacterial Activity

Quinazoline derivatives are also noted for their antibacterial activity. A study on a related compound showed promising results against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Antifungal Activity

In addition to antibacterial properties, some studies have highlighted antifungal activities. The compound's effectiveness against fungal strains was evaluated using minimum inhibitory concentration (MIC) assays. Results indicated varying degrees of activity against common fungal pathogens, suggesting potential for development into antifungal agents .

Case Studies

  • Anticancer Study :
    • Objective : Evaluate the anticancer efficacy of a quinazoline derivative.
    • Method : Cell viability assays were performed on MCF-7 cells treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations, confirming its potential as an anticancer agent.
  • Antibacterial Study :
    • Objective : Assess antibacterial activity against clinical isolates.
    • Method : Agar well diffusion method was utilized to determine the zone of inhibition.
    • Results : The tested compound exhibited larger zones of inhibition compared to control antibiotics, indicating strong antibacterial properties.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AnticancerMCF-7168.78 µM
AntibacterialStaphylococcus aureusVaries (higher than ciprofloxacin)
AntifungalCandida albicansVaries (specific data unavailable)

科学的研究の応用

Pharmaceutical Development

The compound has been investigated for its antimicrobial and antioxidant properties. Research indicates that pyrazole derivatives can inhibit various bacterial strains and exhibit antifungal activity. For example, derivatives similar to this compound have shown effectiveness against pathogens such as E. coli and Staphylococcus aureus .

Anticancer Activity

Studies have demonstrated that pyrazole-based compounds can induce apoptosis in cancer cells. The structure of this compound suggests it may interact with specific cellular targets involved in cancer progression. Preliminary investigations have indicated that related compounds exhibit cytotoxic effects on various cancer cell lines, warranting further exploration of this specific derivative in anticancer research .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding xanthine oxidase, an enzyme involved in uric acid production. Inhibitors of this enzyme are crucial for treating conditions like gout. Initial studies suggest that modifications in the pyrazole ring can enhance inhibitory activity against xanthine oxidase .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Antimicrobial ActivityDemonstrated that pyrazole derivatives exhibit significant antibacterial properties, suggesting similar potential for the target compound .
Abdel-Wahab et al. (2012)Anticancer ActivityFound that related pyrazole compounds induced apoptosis in cancer cells, indicating a need for further studies on this compound's efficacy .
Recent Synthesis StudiesEnzyme InhibitionHighlighted the potential of pyrazole derivatives as xanthine oxidase inhibitors, providing a pathway for therapeutic applications .

類似化合物との比較

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound ID/Name Key Structural Features Biological Activity/Properties Reference
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid Bromophenyl, dihydropyrazole, quinoline core Non-competitive enzyme inhibition; 86% synthesis yield, >95% purity
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole Bromophenyl, fluorophenyl, dihydropyrazole, thiazole Crystallographically characterized (triclinic symmetry); antimicrobial potential
4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]...}-1,3-thiazole Bromophenyl, triazole, pyrazole, thiazole Anticancer activity (cell line studies); high structural complexity
4-[3-(4-Bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid Bromophenyl, dihydropyrazole, quinoline, oxobutanoic acid Fragment-based crystallographic screening; molecular weight 558.4 g/mol
Key Observations:

Substituent Impact on Activity: Bromophenyl groups enhance hydrophobic interactions in binding pockets, as seen in antimicrobial and anticancer analogs . Fluorophenyl substituents (e.g., in ) improve metabolic stability compared to non-halogenated analogs.

Synthesis and Purity :

  • Pyrazoline-quinazoline hybrids are typically synthesized via cyclocondensation reactions, with yields ranging from 22% to 86% depending on substituents .
  • High-purity (>95%) compounds are achievable via flash chromatography and HPLC .

Crystallographic Data :

  • Isostructural analogs (e.g., ) crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Planarity is disrupted by perpendicular aryl groups, influencing packing and solubility .

Pharmacological and Therapeutic Potential

While direct data for the target compound are lacking, insights from analogs suggest:

  • Antimicrobial Activity : Thiazole-pyrazoline hybrids (e.g., ) inhibit bacterial growth via membrane disruption or enzyme interference.
  • Enzyme Modulation: Quinazoline derivatives (e.g., ) act as non-competitive inhibitors of oxidoreductases and kinases.
  • Anticancer Potential: Triazole-pyrazole-thiazole hybrids (e.g., ) exhibit cytotoxicity against cancer cell lines, likely via apoptosis induction.

Computational and Experimental Tools

  • Structural Validation : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement .
  • Crystallography : ORTEP-III facilitates molecular visualization, critical for analyzing dihedral angles and intermolecular contacts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted phenylhydrazines with ketones, followed by coupling with quinazoline precursors. Key steps require temperature control (e.g., 80–120°C) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Catalysts such as palladium or copper complexes may enhance cross-coupling efficiency .
  • Quality Control : Monitor intermediate purity via thin-layer chromatography (TLC) and confirm final product purity (>95%) using HPLC with UV detection. Column chromatography (e.g., silica gel, 10% methanol/dichloromethane eluent) is critical for isolating high-purity fractions .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and diastereomeric ratios (e.g., dihydropyrazole ring protons at δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between quinazoline and pyrazole rings ~15–25°) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₂₁Br₂N₄: 623.0123) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Biological Data :

Compound ClassActivity (IC₅₀/EC₅₀)Reference
Pyrazoline-quinazoline hybridsAnticancer (5–20 µM)
Bromophenyl-thiazole derivativesAntimicrobial (MIC: 8–32 µg/mL)
  • Mechanistic Insight : Bromine substituents enhance lipophilicity and target binding (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • SAR Strategies :

  • Substituent Variation : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects on quinazoline’s π-system .
  • Ring Modifications : Introduce oxadiazole or triazole rings to improve metabolic stability .
    • Case Study : Analogues with 4-fluorophenyl substitutions showed 2.5× higher cytotoxicity in MCF-7 cells compared to bromophenyl derivatives .

Q. What computational methods are suitable for predicting this compound’s binding modes and pharmacokinetics?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, ΔE (HOMO-LUMO) < 3 eV suggests potential for charge-transfer interactions .
  • Molecular Docking : Simulate binding to EGFR (PDB ID: 1M17) to identify key residues (e.g., Lys721 hydrogen bonding with pyrazole N) .
  • ADMET Prediction : Use SwissADME to estimate logP (~4.2) and BBB permeability (low), guiding lead optimization .

Q. How can contradictory biological data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

  • Standardize protocols (e.g., 48-hour incubation, 10% FBS) .
  • Validate target engagement via Western blotting (e.g., caspase-3 activation) .

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

  • Experimental Design :

  • Hydrolysis Stability : Test pH-dependent degradation (pH 2–12) using LC-MS to identify breakdown products .
  • Bioaccumulation : Measure logKₒw (octanol-water partition coefficient); values >4 indicate high bioaccumulation risk .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。